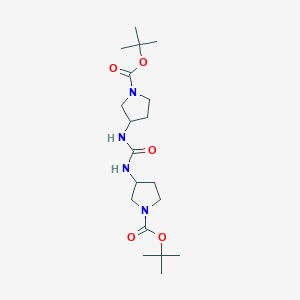
Tert-butyl 3,3'-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butyl group and a dipyrrolidine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with other reagents under controlled conditions. One common method involves the use of tert-butyl 3-oxoazetidine-1-carboxylate as a starting material, which is then reacted with appropriate amines and carbonyl compounds to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a solid form suitable for further use .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl-containing compounds, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the construction of various organic compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways .
Medicine
In medicinal chemistry, tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: A related compound used as a starting material in the synthesis of tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Another similar compound with a different functional group, used in organic synthesis.
Uniqueness
Tert-butyl 3,3’-carbonylbis(azanediyl)dipyrrolidine-1-carboxylate is unique due to its dipyrrolidine backbone and the presence of both tert-butyl and carbonyl groups. This unique structure imparts specific chemical properties that make it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C19H34N4O5 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
tert-butyl 3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]carbamoylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H34N4O5/c1-18(2,3)27-16(25)22-9-7-13(11-22)20-15(24)21-14-8-10-23(12-14)17(26)28-19(4,5)6/h13-14H,7-12H2,1-6H3,(H2,20,21,24) |
Clé InChI |
DGPGVSLYQJXVHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)NC2CCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[4-(Tert-butyl)phenyl]prop-2-enylamine](/img/structure/B13049739.png)
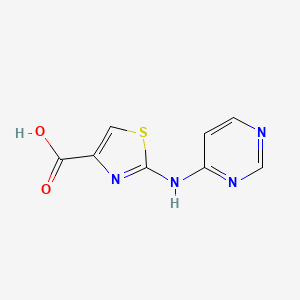

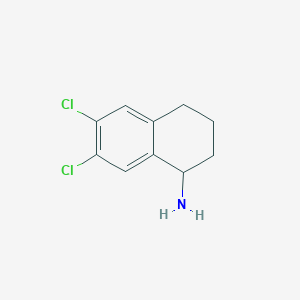
![3-[(3R)-morpholin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13049756.png)
![Methyl (R)-4-([1,3'-bipyrrolidin]-1'-YL)-2-fluorobenzoate](/img/structure/B13049762.png)
![4-Chloro-7-methylpyrrolo[1,2-A]pyrimidin-2-amine](/img/structure/B13049772.png)
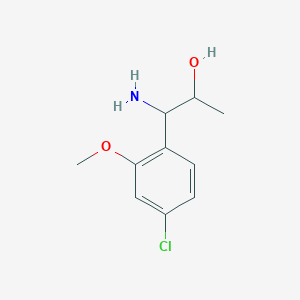
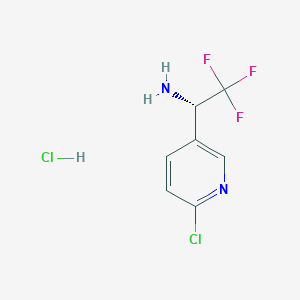
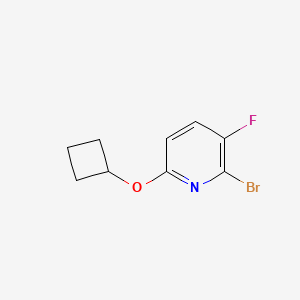
![7-Fluoropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049794.png)
![1-(2-Fluoroethyl)-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13049798.png)
![(3S)-6-Chloro-7-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049804.png)
